(4-Methylcyclohexane-1-carbonyl)-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylcyclohexane-1-carbonyl)-L-leucine is a compound that combines a cyclohexane ring with a leucine amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexane-1-carbonyl)-L-leucine typically involves the reaction of 4-methylcyclohexane-1-carbonyl chloride with L-leucine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction conditions often include the use of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexane-1-carbonyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(4-Methylcyclohexane-1-carbonyl)-L-leucine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylcyclohexane-1-carbonyl)-L-leucine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
trans-4-Methylcyclohexanecarboxylic acid: A related compound with a similar cyclohexane structure.
4-Methylcyclohexane-1-carbonyl chloride: A precursor used in the synthesis of (4-Methylcyclohexane-1-carbonyl)-L-leucine.
Uniqueness
This compound is unique due to its combination of a cyclohexane ring and an amino acid, providing distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[(4-methylcyclohexanecarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C14H25NO3/c1-9(2)8-12(14(17)18)15-13(16)11-6-4-10(3)5-7-11/h9-12H,4-8H2,1-3H3,(H,15,16)(H,17,18)/t10?,11?,12-/m0/s1 |
InChI Key |
YXTQGCYMEPGJMQ-MCIGGMRASA-N |
Isomeric SMILES |
CC1CCC(CC1)C(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.